molecular formula C15H9FN2O3 B12914682 5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole CAS No. 113641-78-4

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole

Cat. No.: B12914682
CAS No.: 113641-78-4
M. Wt: 284.24 g/mol
InChI Key: KRMFAUBOENIAHX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxazole ring substituted with a 4-fluorophenyl group, a nitro group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and 3-nitrobenzoyl chloride in the presence of a base can yield the desired oxazole derivative. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-(4-Aminophenyl)-4-nitro-3-phenyl-1,2-oxazole.

    Reduction: Formation of various reduced derivatives depending on the specific conditions and reagents used.

    Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorophenyl group may enhance the binding affinity of the compound to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both a nitro group and a fluorophenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

113641-78-4

Molecular Formula

C15H9FN2O3

Molecular Weight

284.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole

InChI

InChI=1S/C15H9FN2O3/c16-12-8-6-11(7-9-12)15-14(18(19)20)13(17-21-15)10-4-2-1-3-5-10/h1-9H

InChI Key

KRMFAUBOENIAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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